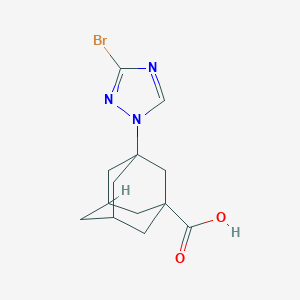

3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” is a compound that contains an adamantane structure linked to a 1,2,4-triazole ring via a carboxylic acid group . The 1,2,4-triazole ring is a well-known biologically active pharmacophore .

Molecular Structure Analysis

The molecular formula of “3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” is C13H16BrN3O2 . The structure includes an adamantane core, a 1,2,4-triazole ring, and a carboxylic acid group .

Chemical Reactions Analysis

The 1,2,4-triazole ring is known to participate in various chemical reactions. For instance, 1,2,4-triazoles can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Scientific Research Applications

1. Triazole Derivatives: A Versatile Compound in Pharmaceutical Research

Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been a subject of significant interest in pharmaceutical research due to their structural versatility and wide range of biological activities. Their potential applications span across anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent patents have highlighted their utility in combating emerging diseases, resistant bacteria, and neglected diseases. The ongoing research emphasizes the need for more efficient, green, and sustainable synthesis methods for these compounds (Ferreira et al., 2013).

2. Adamantane Derivatives: Promising Candidates for Neurodegenerative Diseases

Adamantane and its derivatives have shown promise in the treatment of neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. Notably, compounds like amantadine and memantine are already in use, and research indicates that derivatives like 1-fluoro- and 1-phosphonic acid adamantane could have even greater therapeutic potential against these diseases (Dembitsky et al., 2020).

3. Adamantylated Nucleic Bases: Pioneering Drug Development

The synthesis and chemical properties of adamantyl-containing nucleic bases have been extensively explored for their potential in creating highly effective and selective drugs. Despite the limited number of publications in this area, the data on biological activity of these compounds indicate promising research directions (Shokova & Kovalev, 2013).

4. Carboxylic Acids: A Key in Biocatalyst Inhibition and Biochemical Applications

Carboxylic acids, a crucial component in biochemistry, are known for their role as inhibitors in biocatalytic processes, impacting microbes such as E. coli and S. cerevisiae. Understanding the impact of carboxylic acids on these organisms opens doors to metabolic engineering strategies aimed at enhancing microbial robustness for industrial applications (Jarboe et al., 2013).

Mechanism of Action

Target of Action

It is known that 3-bromo-1h-1,2,4-triazole, a component of the compound, is used as a ligand for transition metals to create coordination complexes . This suggests that the compound may interact with metal ions in biological systems.

Mode of Action

3-bromo-1h-1,2,4-triazole, a part of the compound, is known to accept and transfer acyl groups in synthetic reactions . This suggests that the compound may play a role in acylation processes within the cell.

properties

IUPAC Name |

3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVKAFUIFXUNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140369 |

Source

|

| Record name | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |

CAS RN |

676348-39-3 |

Source

|

| Record name | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromo-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)

![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)

![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)

![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)